molecular formula C16H14BrN3O2S B2977955 5-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide CAS No. 897455-78-6

5-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide

Cat. No. B2977955
CAS RN: 897455-78-6
M. Wt: 392.27
InChI Key: LNMJXCUWMILECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Antiprotozoal Agents

Compounds similar to 5-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide have shown strong DNA affinities and exhibit significant in vitro and in vivo activities against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. Such compounds are synthesized through a series of chemical reactions, starting with bromination and culminating in the creation of diamidines and prodrugs. Their effectiveness in treating protozoal infections indicates their potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis and Transformations in Chemistry

The synthesis and transformation of compounds structurally related to this compound, such as (imidazolylimino)thiazolidinones, have been studied. These compounds are produced by reacting with bromoacetic acid, leading to various derivatives that contribute to the field of synthetic chemistry and could have potential applications in pharmaceuticals (Eltsov et al., 2003).

Anti-Bacterial Activities

N-(4-bromophenyl)furan-2-carboxamide and its analogues, which are structurally similar to this compound, have shown significant in vitro anti-bacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This research enhances understanding of the antibacterial properties of such compounds and suggests potential for developing new antibacterial drugs (Siddiqa et al., 2022).

Antiviral Activities

Studies on compounds structurally related to this compound have shown antiviral activities, particularly against the H5N1 avian influenza virus. This research provides insights into the potential of these compounds as antiviral agents, which could be crucial in combating viral outbreaks (Flefel et al., 2012).

Future Directions

Imidazole derivatives continue to be a focus of research due to their wide range of biological activities . Future research may focus on developing new synthetic routes, exploring their mechanisms of action, and assessing their safety and efficacy in various applications .

properties

IUPAC Name

5-bromo-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c17-14-7-6-13(22-14)15(21)18-8-9-23-16-19-10-12(20-16)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMJXCUWMILECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.